2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid
Description
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid is a synthetic organic compound featuring a piperazine core substituted with a 4-methylthiazole moiety and a propanoic acid side chain. The propanoic acid moiety enhances solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2S/c1-8-7-17-11(12-8)14-5-3-13(4-6-14)9(2)10(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
HTCHJPAVJTWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylthiazole Group: The methylthiazole group is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methylthiazol-2-yl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the thiazole group may participate in binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Compound 1: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Contains a piperazine ring linked to an acetic acid group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.
- Key Differences: Substituents: The Fmoc group in Compound 1 is a bulky protecting group used in peptide synthesis, absent in the target compound. Acid Chain: Acetic acid (C2) vs. propanoic acid (C3) in the target compound. The longer chain in the target may improve lipid solubility or alter binding kinetics. Aromatic Group: The target compound’s 4-methylthiazole vs. Fmoc’s fluorene.
Table 1: Structural Comparison
| Feature | Target Compound | Compound 1 (Fmoc Analog) |
|---|---|---|
| Piperazine Substituent | 4-Methylthiazole | Fmoc Group |
| Carboxylic Acid Chain | Propanoic Acid (C3) | Acetic Acid (C2) |
| Applications | Potential drug intermediate | Peptide synthesis protecting agent |
Compound 2: Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
- Structure: A phenoxy-propanoic acid derivative with halogenated pyridine substituents.
- Key Differences: Core Structure: Haloxyfop lacks a piperazine ring but shares the propanoic acid group. Substituents: Haloxyfop’s chloro-trifluoromethylpyridine group is optimized for herbicidal activity (ACCase inhibition), whereas the target compound’s thiazole-piperazine motif suggests a different target (e.g., CNS receptors or antimicrobial targets). Bioactivity: Haloxyfop is a post-emergent herbicide; the target compound’s bioactivity remains uncharacterized but may diverge due to structural dissimilarity .
Table 2: Functional Comparison with Agrochemical Propanoic Acids
| Feature | Target Compound | Haloxyfop |
|---|---|---|
| Core Scaffold | Piperazine-thiazole + propanoic acid | Phenoxy-pyridine + propanoic acid |
| Key Substituents | 4-Methylthiazole | 3-Chloro-5-(trifluoromethyl)pyridine |
| Known Application | Undefined (likely non-agrochemical) | Herbicide (ACCase inhibitor) |
Pharmacokinetic and Physicochemical Properties
- Solubility: The propanoic acid group in the target compound likely improves aqueous solubility compared to haloxyfop’s lipophilic pyridine-phenoxy system. However, it may be less soluble than the Fmoc-protected analog due to the absence of the polar carbamate group .
- Metabolic Stability : The 4-methylthiazole group could enhance metabolic stability relative to haloxyfop’s labile ether linkages. Piperazine derivatives are often susceptible to N-demethylation, but the methyl group on the thiazole may slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
